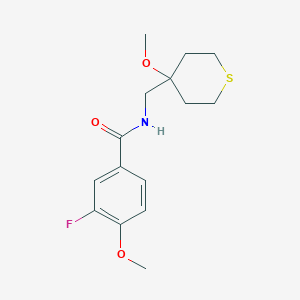

3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide analogs with fluorine substitutions and methoxy groups, which are relevant to the compound . These analogs are being investigated for their potential as ligands in imaging studies, particularly using positron emission tomography (PET) for tumor imaging and neurotransmitter transporter assessment .

Synthesis Analysis

The synthesis of fluorine-containing benzamide analogs involves the radiolabeling of compounds with fluorine-18, a radioactive isotope used in PET imaging. The process typically includes the displacement of a mesylate precursor with [18F]fluoride . Another synthesis approach for a related compound, a potent δ-opioid receptor agonist, employs a sequence of flow-based microreactors with integrated purification and in-line IR analytical protocols . These methods highlight the advanced techniques used to synthesize and analyze fluorinated benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide analogs can be determined using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as demonstrated in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . The geometrical parameters obtained from X-ray studies are in good agreement with those calculated using density functional theory (DFT). The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity and potential interactions of benzamide analogs can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can help predict how the molecule might engage in chemical reactions . Additionally, the radiosynthesis of PET radiotracers involves chemical reactions that incorporate [18F]fluoride into the benzamide structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide analogs, such as crystal structure, hydrogen bonding patterns, and molecular packing, can be significantly influenced by the presence of fluorine and methoxy groups. For instance, the crystal structure analysis of fluorinated benzamides reveals the importance of hydrogen bonds and atom–atom contacts in determining the crystal packing . The introduction of fluorine atoms can also lead to the formation of specific interactions, such as C-F...pi(arene) contacts, which can affect the overall properties of the compound .

properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-19-13-4-3-11(9-12(13)16)14(18)17-10-15(20-2)5-7-21-8-6-15/h3-4,9H,5-8,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBXGHXINSQSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCSCC2)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)

![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)